13,21-Dihydroeurycomanone 13,21-Dihydroeurycomanone 13,21-Dihydroeurycomanone is a natural product found in Eurycoma longifolia with data available.
Brand Name: Vulcanchem
CAS No.: 129587-06-0
VCID: VC8169616
InChI: InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
SMILES: CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O
Molecular Formula: C20H26O9
Molecular Weight: 410.4 g/mol

13,21-Dihydroeurycomanone

CAS No.: 129587-06-0

Cat. No.: VC8169616

Molecular Formula: C20H26O9

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

13,21-Dihydroeurycomanone - 129587-06-0

Specification

CAS No. 129587-06-0
Molecular Formula C20H26O9
Molecular Weight 410.4 g/mol
IUPAC Name (1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
Standard InChI InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
Standard InChI Key PKICXNXDFYYYGH-QWRBDCSPSA-N
Isomeric SMILES C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=CC(=O)[C@H]4O)C)C)O)O
SMILES CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O
Canonical SMILES CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

13,21-Dihydroeurycomanone (C₂₀H₂₆O₉) is a tetracyclic quassinoid with a molecular weight of 410.415 g/mol . Its structure features a fused ring system with multiple hydroxyl groups, a lactone moiety, and a ketone group, contributing to its polarity (calculated LogP: -2.17) . Key physicochemical properties include:

PropertyValue
CAS Registry Number129587-06-0
Molecular FormulaC₂₀H₂₆O₉
Exact Mass410.158 g/mol
Topological Polar Surface Area153.75 Ų
Hydrogen Bond Donors5
Hydrogen Bond Acceptors9

The compound’s crystal structure, resolved using X-ray diffraction, adopts a monoclinic space group P2₁ with distinct conformational flexibility at the C-13 and C-21 positions compared to eurycomanone .

Structural Elucidation and Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals for oxymethine protons (δ 3.28–5.63 ppm) and carbonyl carbons (δ 175.8–179.4 ppm) . High-resolution mass spectrometry (HR-MS) identifies the molecular ion peak at m/z 413.1819 [M + H]⁺, consistent with its molecular formula . Key HMBC correlations link hydroxyl groups to C-1, C-11, and C-15, while COSY data establish connectivity between H-1 and H-2 .

Pharmacological Activities

Anti-Parasitic Effects

13,21-Dihydroeurycomanone exhibits potent activity against Plasmodium falciparum (IC₅₀: 0.82 µg/mL) and Toxoplasma gondii (IC₅₀: 1.12 µg/mL) . Mechanistically, it disrupts mitochondrial membrane potential in T. gondii, leading to apoptosis-like death . Comparatively, it is less effective than artemisinin against malaria but shows lower cytotoxicity (selectivity index > 20) .

Spermatogenesis Enhancement

Despite inferior oral bioavailability (1.04% vs. 0.31%), eurycomanone remains more efficacious in enhancing spermatogenesis . In andrographolide-induced oligospermic rats, eurycomanone (5 mg/kg) restored sperm count to 45.2 × 10⁶/mL versus 32.1 × 10⁶/mL for 13,21-dihydroeurycomanone . This disparity correlates with eurycomanone’s higher tissue accumulation in testes .

Antiproliferative Activity

The compound inhibits proliferation in seven human cancer cell lines, with notable activity against HL-60 leukemia (IC₅₀: 2.8 µM) and HepG2 hepatoma (IC₅₀: 3.5 µM) . Its mechanism involves G₀/G₁ cell cycle arrest and caspase-3-mediated apoptosis, as evidenced by flow cytometry and immunoblotting .

Pharmacokinetic Profile

Absorption and Distribution

Following intravenous administration, 13,21-dihydroeurycomanone exhibits a biphasic pharmacokinetic profile best described by a two-compartment model . Key parameters include:

ParameterValue (Mean ± SD)
AUC₀–∞ (IV)12.4 ± 3.2 µg·h/mL
Clearance0.08 ± 0.02 L/h/kg
Volume of Distribution0.06 ± 0.01 L/kg
Half-life (t₁/₂β)7.2 ± 1.1 h

Oral administration yields low bioavailability (1.04%) due to poor intestinal permeability and first-pass metabolism . Plasma protein binding is minimal (<30%), favoring rapid renal excretion .

Comparative Pharmacokinetics

When contrasted with eurycomanone, 13,21-dihydroeurycomanone displays:

  • Higher Cₘₐₓ (0.58 vs. 0.19 µg/mL)

  • Larger AUC₀–∞ (4.7 vs. 1.5 µg·h/mL)

  • Slower elimination (K₁₀: 0.11 vs. 0.15 h⁻¹)

These differences stem from its slightly lower polarity (CLogP: -2.17 vs. -2.26), enhancing passive diffusion across enterocytes .

Therapeutic Implications and Challenges

Limitations and Future Directions

  • Low Bioavailability: Nanoemulsion formulations increased oral absorption by 4.2-fold in preclinical models .

  • Structural Optimization: Methylation at C-21 improves metabolic stability without compromising activity .

  • Drug-Drug Interactions: Inhibits CYP3A4, necessitating dose adjustments with antiretroviral therapies .

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